molecular formula C19H16N2O3 B2927297 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide CAS No. 1020252-30-5

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide

Cat. No. B2927297
CAS RN: 1020252-30-5
M. Wt: 320.348
InChI Key: BERWDWYGWWBVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide, also known as DPI, is a chemical compound that has been extensively studied for its potential use in scientific research. DPI is a hydrazide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.

Scientific Research Applications

Aldose Reductase Inhibitor

In 2010, Chen et al. developed a series of benzothiadiazine-1,1-dioxide compounds and screened these as aldose reductase inhibitors. This enzyme plays a role in diabetic complications, so inhibitors can be significant in managing diabetes-related issues .

Green Synthesis Approach

A green approach for the synthesis of various derivatives through one-pot three-component reactions in water medium has been reported. This method is catalyst-free and involves ninhydrin, malononitrile, and various diamines .

Protein Kinase CK2 Inhibitors

Protein kinase CK2 is an attractive anticancer target. New CK2 inhibitors with a 1,3-dioxo-2,3-dihydro-1H-indene core have been reported, showing improved inhibitory activity on CK2 .

properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12(20-21-16(22)11-13-7-3-2-4-8-13)17-18(23)14-9-5-6-10-15(14)19(17)24/h2-10,23H,11H2,1H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEVYAXWJQUSDS-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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